molecular formula C11H16N2O B14496249 N-Methyl-N-phenyl-N'-propylurea CAS No. 63098-94-2

N-Methyl-N-phenyl-N'-propylurea

Cat. No.: B14496249
CAS No.: 63098-94-2
M. Wt: 192.26 g/mol
InChI Key: NGOIMSHGDCPKRL-UHFFFAOYSA-N
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Description

N-Methyl-N-phenyl-N’-propylurea is an organic compound with the molecular formula C11H16N2O It belongs to the class of N-substituted ureas, which are known for their diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-phenyl-N’-propylurea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of N-methyl-N-phenylamine with propyl isocyanate under mild conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of N-substituted ureas, including N-Methyl-N-phenyl-N’-propylurea, often involves the use of phosgene as a reagent. The reaction of N-methyl-N-phenylamine with phosgene produces the corresponding isocyanate intermediate, which then reacts with propylamine to form the desired urea derivative . This method, while efficient, requires careful handling of phosgene due to its toxicity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-phenyl-N’-propylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the urea group to amines.

    Substitution: The phenyl and propyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-Methyl-N-phenyl-N’-propylurea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-phenyl-N’-propylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interfere with protein synthesis or cell signaling pathways, resulting in antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-phenylurea: Similar structure but lacks the propyl group.

    N-Phenyl-N’-propylurea: Similar structure but lacks the methyl group.

    N-Methyl-N’-propylurea: Similar structure but lacks the phenyl group.

Uniqueness

N-Methyl-N-phenyl-N’-propylurea is unique due to the presence of both methyl and propyl groups attached to the urea core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

63098-94-2

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-methyl-1-phenyl-3-propylurea

InChI

InChI=1S/C11H16N2O/c1-3-9-12-11(14)13(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,12,14)

InChI Key

NGOIMSHGDCPKRL-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N(C)C1=CC=CC=C1

Origin of Product

United States

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